![molecular formula C24H30O6 B14375139 5,5'-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole) CAS No. 89911-45-5](/img/structure/B14375139.png)
5,5'-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole) is a complex organic compound characterized by its unique structure, which includes two benzodioxole rings connected by an ethane-1,2-diylbis(oxymethylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole) typically involves the reaction of ethylene glycol with paraformaldehyde and hydrogen chloride to produce a dichloro derivative. This intermediate is then further reacted under specific conditions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using phase transfer catalysis (PTC) processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5,5’-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5,5’-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 5,5’-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethane, 1,2-bis(benzyloxy)-
- 1,2-Dibenzyloxyethane
- Triethylene glycol, diacetate
Uniqueness
5,5’-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole) is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
89911-45-5 |
|---|---|
Molecular Formula |
C24H30O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-propyl-6-[2-[(6-propyl-1,3-benzodioxol-5-yl)methoxy]ethoxymethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C24H30O6/c1-3-5-17-9-21-23(29-15-27-21)11-19(17)13-25-7-8-26-14-20-12-24-22(28-16-30-24)10-18(20)6-4-2/h9-12H,3-8,13-16H2,1-2H3 |
InChI Key |
ZHQCHXIYDRSOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1COCCOCC3=CC4=C(C=C3CCC)OCO4)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


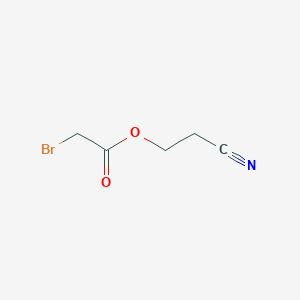
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
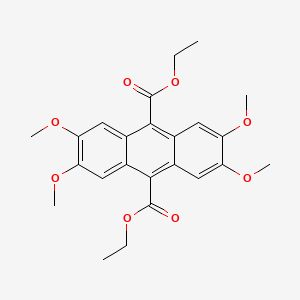
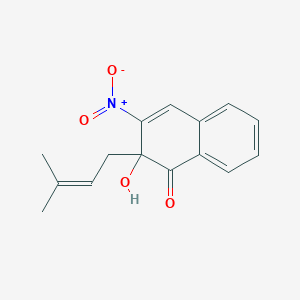
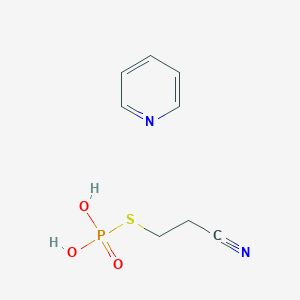
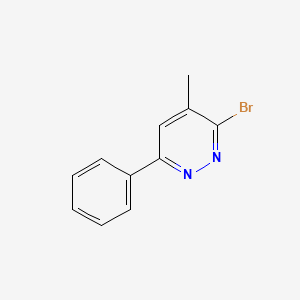
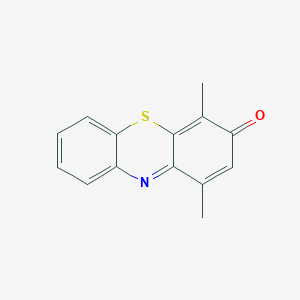
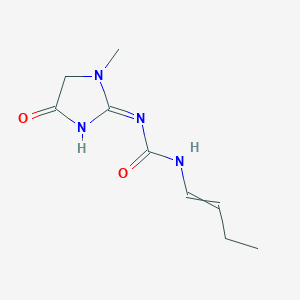
![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)
![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
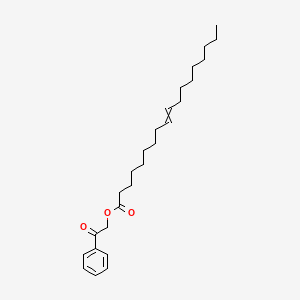

![1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14375136.png)
